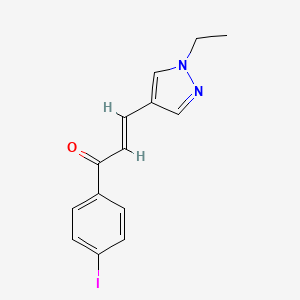
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-1H-pyrazole-4-carbaldehyde and 4-iodoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or hydrocarbon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
- (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE
- (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE
- (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Uniqueness: The presence of the iodophenyl group in (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE distinguishes it from other similar compounds. This group can participate in unique chemical reactions and may impart distinct biological activities, making the compound valuable for specific applications.
Properties
Molecular Formula |
C14H13IN2O |
|---|---|
Molecular Weight |
352.17 g/mol |
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H13IN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+ |
InChI Key |
KYBZHMXEYZDCNW-FPYGCLRLSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















